1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-4-14-28-19-11-9-17(10-12-19)22-21(25)23-18-8-7-16-6-5-13-24(20(16)15-18)29(2,26)27/h7-12,15H,3-6,13-14H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJUVWXEVFPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : 1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Molecular Formula : CHNOS
- Molecular Weight : 356.46 g/mol
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been noted to inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : The compound may act as an antagonist or modulator of certain receptors, potentially influencing pain and inflammatory responses.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Viability Reduction : The compound effectively reduces the viability of various cancer cell lines, including glioma and breast cancer cells.
- Mechanisms of Action : It induces apoptosis and inhibits cell proliferation through multiple pathways, including the activation of caspases and inhibition of the PI3K/AKT pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma | 15.2 | Induction of apoptosis |
| Breast Cancer | 12.5 | Inhibition of PI3K/AKT pathway |
| Lung Cancer | 10.8 | Activation of caspases |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Cytokine Inhibition : It significantly decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies demonstrated reduced inflammation in models of arthritis and colitis.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Glioma Cells :
- A study evaluated the effects on glioma cells, revealing a dose-dependent decrease in cell viability and significant induction of apoptosis markers.
- The study concluded that the compound could serve as a lead for developing new glioma therapies.
-
Anti-inflammatory Study :
- An animal model study assessed the anti-inflammatory effects in induced arthritis.
- Results showed a marked reduction in joint swelling and inflammatory markers compared to control groups.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~443.5 | 3.2 | 2 (urea NH) | 6 (urea, sulfonyl) |
| 1-(2-Methoxyacetyl analog) (CAS 1203347-37-8) | 411.5 | 2.8 | 2 | 5 |
| 1-Phenethyl-phenylsulfonyl analog (CAS 1203239-31-9) | 435.5 | 4.1 | 2 | 5 |
*Estimated using fragment-based methods.
Q & A
Q. What are the optimal synthetic routes for 1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how do reaction conditions influence yield?
The synthesis typically involves coupling a substituted isocyanate with an amine derivative. For example, reacting 4-butoxyphenyl isocyanate with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours yields the target compound. Key factors include:
- Temperature : Higher temperatures (80°C) reduce reaction time but may promote side reactions.
- Catalyst : Use of triethylamine improves nucleophilicity of the amine, enhancing coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR identify the urea linkage (δ ~6.5–7.5 ppm for NH protons) and sulfonyl group (δ ~3.0–3.5 ppm for CHSO). Aromatic protons from the tetrahydroquinoline and butoxyphenyl moieties appear at δ ~6.8–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 486.2) .
- IR Spectroscopy : Stretching vibrations for urea (C=O at ~1650–1700 cm) and sulfonyl groups (S=O at ~1150–1250 cm) validate functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline or phenyl rings) influence biological activity?
- Methanesulfonyl Group : Enhances solubility and stability via sulfonyl-electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets.
- Butoxyphenyl vs. Fluorophenyl : Butoxy’s alkoxy chain increases lipophilicity, favoring membrane permeability, while fluorine substituents (e.g., in analogs) modulate electronic effects and metabolic resistance .
- Case Study : Replacement of methanesulfonyl with phenylsulfonyl in analogs reduced kinase inhibition potency by ~40%, suggesting steric hindrance impacts target engagement .
Q. What methodologies resolve contradictions in biological activity data across different assay systems?
- Dose-Response Variability : Use standardized IC assays (e.g., ATP-competitive kinase assays) to compare inhibition across cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to targets like RET kinase, reconciling activity differences due to conformational flexibility .
Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?
- ADME Prediction : Tools like SwissADME calculate logP (optimal range: 2–5) and polar surface area (<140 Å) to balance permeability and solubility.
- Metabolite Identification : Quantum mechanical (QM) simulations (e.g., Gaussian 09) predict oxidation sites on the tetrahydroquinoline ring, informing synthetic modifications to block metabolic hotspots .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for urea derivatives, enabling rational design of analogs with improved target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
